

A Comprehensive Spectroscopic and Analytical Guide to (5-Chloro-3-pyridinyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Chloro-3-pyridinyl)methanol

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Foreword: The Imperative of Analytical Rigor in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, pyridine derivatives serve as foundational building blocks for a vast array of pharmacologically active agents. **(5-Chloro-3-pyridinyl)methanol** (CAS: 22620-34-4, Formula: C₆H₆ClNO, MW: 143.57 g/mol) represents a key intermediate, valued for its specific reactivity and structural contribution to larger, more complex target molecules.^{[1][2]} The journey from a synthetic concept to a viable drug candidate is paved with analytical data. Unambiguous characterization of intermediates like this one is not a mere formality; it is the bedrock of reproducible science, ensuring that subsequent synthetic steps and biological assays are built upon a foundation of confirmed identity and purity.

This guide provides an in-depth exploration of the essential spectroscopic techniques required to fully characterize **(5-Chloro-3-pyridinyl)methanol**. We move beyond simple data reporting, delving into the causality behind experimental choices and the logic of spectral interpretation. For researchers, scientists, and drug development professionals, this document serves as both a reference and a workflow template for achieving analytical certainty.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is crucial for the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy. The following structure will be

used as the reference for all subsequent spectral interpretations.

Caption: IUPAC-consistent numbering for **(5-Chloro-3-pyridinyl)methanol**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

2.1. The Diagnostic Power of ^1H NMR

^1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and relative number of protons (^1H nuclei). For **(5-Chloro-3-pyridinyl)methanol**, it allows us to confirm the substitution pattern on the pyridine ring and verify the presence of the hydroxymethyl group.

2.2. Expected ^1H NMR Spectrum and Interpretation

The spectrum is predicted based on the known spectrum of the parent compound, 3-pyridinemethanol^[3], with adjustments for the electronic effects of the C5-chloro substituent. The chlorine atom exerts a deshielding inductive effect, which is expected to shift the signals of nearby protons downfield (to a higher ppm).

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Atom Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment Rationale
H2	~8.55	d	1H	J \approx 2.0	Aromatic proton ortho to nitrogen, deshielded. Small meta-coupling to H4.
H4	~8.05	t	1H	J \approx 2.0	Aromatic proton between two substituents. Shows small meta-coupling to H2 and H6.
H6	~8.45	d	1H	J \approx 2.0	Aromatic proton ortho to nitrogen, deshielded. Small meta-coupling to H4.
H7 (-CH ₂ -)	~4.60	d	2H	J \approx 5.7	Methylene protons adjacent to the aromatic ring and hydroxyl group. Coupled to

Atom Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment Rationale
					the hydroxyl proton.

| H8 (-OH) | ~5.40 | t | 1H | $J \approx 5.7$ | Hydroxyl proton, coupled to the adjacent methylene protons. Position is variable and depends on concentration/solvent. |

- Aromatic Region (δ 8.0-8.6 ppm): The three protons on the pyridine ring appear as distinct, sharp signals in the downfield region, characteristic of aromatic systems. Their specific splitting patterns (multiplicity) are dictated by spin-spin coupling with neighboring protons. The small, through-bond coupling constants (~2.0 Hz) are typical for meta-relationships on a pyridine ring.
- Aliphatic Region (δ 4.6-5.5 ppm): The methylene (-CH₂-) and hydroxyl (-OH) protons give rise to signals in this region. In a dry solvent like DMSO-d₆, the hydroxyl proton's coupling to the adjacent methylene protons is often observed, resulting in a triplet for the -OH signal and a doublet for the -CH₂- signal. In contrast, using a solvent like CDCl₃ might lead to a broader -OH singlet due to faster chemical exchange, causing the -CH₂- signal to appear as a singlet as well.

2.3. Experimental Protocol: ¹H NMR Spectrum Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(5-Chloro-3-pyridinyl)methanol**. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is strategic as it solubilizes the compound well and its residual proton signal (δ ~2.50 ppm) does not interfere with sample signals.^[4]
- Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz Bruker instrument).^[5]
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity,

ensuring sharp, symmetrical peaks.

- **Acquisition:** Acquire the spectrum using standard parameters: a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
- **Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[4]
- **Analysis:** Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to confirm the structure.

2.4. Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1. Probing the Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp line, providing a direct count of non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

3.2. Expected ¹³C NMR Spectrum and Interpretation

The spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are estimated from data for 3-pyridinemethanol[6] and known substituent chemical shift (SCS) effects for chlorine.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom Position	Chemical Shift (δ , ppm)	Assignment Rationale
C2	~148.5	Aromatic carbon ortho to nitrogen, highly deshielded.
C3	~135.0	Aromatic carbon bearing the hydroxymethyl group.
C4	~138.0	Aromatic carbon meta to nitrogen.
C5	~130.5	Aromatic carbon directly attached to chlorine (ipso-carbon).
C6	~146.0	Aromatic carbon ortho to nitrogen, deshielded.

| C7 (-CH₂) | ~60.0 | Aliphatic carbon of the hydroxymethyl group, shielded relative to aromatic carbons. |

- Aromatic Region (δ 130-150 ppm): Five signals are expected in this region, corresponding to the five sp²-hybridized carbons of the pyridine ring. The carbons adjacent to the electronegative nitrogen atom (C2, C6) are the most deshielded and appear furthest downfield.
- Aliphatic Region (δ ~60 ppm): A single signal is expected for the sp³-hybridized methylene carbon (C7). Its upfield position relative to the aromatic signals is characteristic of alkyl carbons.

3.3. Experimental Protocol: ^{13}C NMR Spectrum Acquisition

The protocol is similar to that for ^1H NMR, with key differences in acquisition parameters.

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of the ^{13}C isotope.

- Instrument Setup: Use the same locked and shimmed sample.
- Acquisition: Select a ^{13}C experiment with proton decoupling (e.g., zgpg30). Key parameters include a wider spectral width (~200 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024-4096) to compensate for the low sensitivity of the ^{13}C nucleus.
- Processing: Similar to ^1H NMR, perform Fourier transform, phasing, and baseline correction. Reference the spectrum to the solvent signal (DMSO-d₆ septet centered at δ 39.52 ppm).^[4]

Infrared (IR) Spectroscopy

4.1. Identifying Functional Groups via Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

4.2. Expected IR Spectrum and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key hydroxyl and chloro-aromatic moieties.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3400–3200	O-H stretch	Strong, Broad	Hydroxyl (-OH)
3100–3000	C-H stretch	Medium	Aromatic C-H
2950–2850	C-H stretch	Medium	Aliphatic C-H (-CH ₂)
1600–1450	C=C / C=N stretch	Medium-Strong	Pyridine Ring
1050–1000	C-O stretch	Strong	Primary Alcohol

| 800-750 | C-Cl stretch | Strong | Aryl Halide |

- Key Diagnostic Peak: The most prominent and informative feature is the strong, broad absorption band between $3400\text{-}3200\text{ cm}^{-1}$. This is the classic signature of an O-H group involved in intermolecular hydrogen bonding, unequivocally confirming the alcohol functionality.^[7]
- Ring and Substituent Vibrations: Multiple peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region confirm the aromatic pyridine ring. The strong C-O stretch and C-Cl stretch further validate the molecular structure.

4.3. Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO_2 and H_2O .
- Sample Application: Place a small amount (a few milligrams) of the solid **(5-Chloro-3-pyridinyl)methanol** directly onto the ATR crystal.
- Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Cleaning: Clean the crystal thoroughly after analysis.

High-Resolution Mass Spectrometry (HRMS)

5.1. Determining Elemental Composition with Precision

Mass spectrometry (MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using

techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can determine the mass with enough precision to confirm the elemental formula of a compound.[8]

5.2. Expected Mass Spectrum and Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

Ion	Calculated m/z	Observed m/z	Rationale
$[M+H]^+$	144.0211	Expected within 5 ppm	Protonated molecular ion containing ^{35}Cl .

| $[M+H+2]^+$ | 146.0181 | Expected within 5 ppm | Protonated molecular ion containing ^{37}Cl . |

- Molecular Ion Isotope Pattern: The most critical diagnostic feature in the mass spectrum of a monochlorinated compound is the isotopic signature of chlorine. The natural abundance of ^{35}Cl and ^{37}Cl is approximately 3:1. Therefore, the mass spectrum will exhibit two major peaks for the protonated molecular ion: one for the molecule containing ^{35}Cl (the $[M+H]^+$ peak) and another, about one-third the intensity, two mass units higher for the molecule containing ^{37}Cl (the $[M+H+2]^+$ peak). Observing this 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom.
- Exact Mass Confirmation: HRMS provides the exact mass of the $[M+H]^+$ ion (e.g., 144.0211 for $\text{C}_6\text{H}_7\text{ClNO}^+$). This experimentally determined value can be compared to the calculated mass for the proposed formula. A match within a narrow tolerance (typically < 5 ppm) provides extremely high confidence in the elemental composition.[9]

5.3. Experimental Protocol: ESI-TOF HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation ($[M+H]^+$ formation).
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Set the TOF analyzer to acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).
- Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.
- Data Acquisition and Analysis: Acquire the spectrum. Analyze the data to identify the monoisotopic mass of the $[M+H]^+$ peak and confirm the presence and correct ratio of the $[M+H+2]^+$ isotope peak. Use the instrument software to calculate the elemental composition based on the measured exact mass.

Conclusion: A Multi-faceted Approach to Certainty

The structural elucidation of **(5-Chloro-3-pyridinyl)methanol** is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic methods. ^1H and ^{13}C NMR map the proton and carbon frameworks, IR spectroscopy confirms the essential functional groups, and HRMS validates the elemental formula and the presence of the chlorine atom. Together, this dataset forms a comprehensive analytical package that provides an unambiguous and scientifically rigorous confirmation of the molecule's identity and structure, a critical checkpoint in any research or development pipeline.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Analytical Guide to (5-Chloro-3-pyridinyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151792#spectroscopic-data-for-5-chloro-3-pyridinyl-methanol>]

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